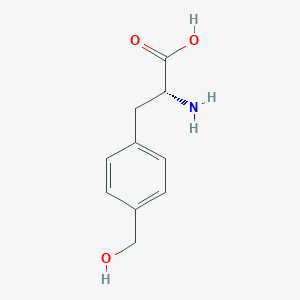

4-(Hydroxymethyl)-D-phenylalanine

Descripción general

Descripción

La uridina 5’-monofosfato, también conocida como ácido uridílico, es un nucleótido que sirve como monómero en el ARN. Es un éster del ácido fosfórico con el nucleósido uridina. La uridina 5’-monofosfato consta de un grupo fosfato, el azúcar pentosa ribosa y la base nitrogenada uracilo. Este compuesto juega un papel crucial en varios procesos biológicos, incluida la síntesis de ARN y la regulación del metabolismo celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La uridina 5’-monofosfato puede sintetizarse mediante un proceso biocatalítico de células completas utilizando Saccharomyces cerevisiae. Este proceso implica la conversión de ácido orótico en uridina 5’-monofosfato mediante la redistribución del flujo metabólico entre la glucólisis y la vía de las pentosas fosfato. Los factores clave que afectan la producción incluyen las concentraciones de fosfato dihidrógeno de sodio, cloruro de magnesio y el nivel de pH .

Métodos de producción industrial: La producción industrial de uridina 5’-monofosfato a menudo implica la fermentación utilizando cepas mutantes de Corynebacterium ammoniagenes. Estas cepas son resistentes a la inhibición del crecimiento por análogos de pirimidinas y tienen una actividad degradante de uridina reducida, lo que lleva a rendimientos más altos de uridina 5’-monofosfato .

Análisis De Reacciones Químicas

Tipos de reacciones: La uridina 5’-monofosfato experimenta diversas reacciones químicas, incluida la coordinación con iones metálicos como los lantánidos. Estas reacciones están influenciadas por la presencia de micelas catiónicas y aniónicas, que afectan la estabilidad y la formación de complejos .

Reactivos y condiciones comunes: Las reacciones de coordinación generalmente ocurren en soluciones acuosas a rangos de pH fisiológicos (7.3-7.5). La porción de fosfato de la uridina 5’-monofosfato está principalmente involucrada en la coordinación con iones metálicos .

Productos principales: Los productos principales de estas reacciones son complejos estables de uridina 5’-monofosfato con iones metálicos, que pueden utilizarse como sondas biológicas para iones calcio y magnesio .

Aplicaciones Científicas De Investigación

Antihypertensive Drug Development

The L form of 4-(Hydroxymethyl)-D-phenylalanine is utilized as an antihypertensive agent. It acts by modulating blood pressure through various mechanisms, making it a candidate for further development in hypertension therapies .

Bradykinin B1 Receptor Antagonists

The D form of this compound serves as an intermediate in the synthesis of bradykinin B1 receptor antagonists. These antagonists have potential applications in treating conditions linked to excessive bradykinin activity, such as inflammation and pain .

Synthesis of Bioactive Molecules

This compound is noted for its role in synthesizing various bioactive molecules. Its unique hydroxymethyl group allows for modifications that can enhance the biological activity of derived compounds. This feature is particularly useful in developing new therapeutic agents .

Phenylketonuria (PKU) Research

Research into phenylketonuria, a metabolic disorder caused by phenylalanine hydroxylase deficiency, has highlighted the importance of large neutral amino acids (LNAAs) like this compound. These compounds can help manage blood phenylalanine levels by competing with phenylalanine for transport across the blood-brain barrier, potentially improving cognitive function in affected individuals .

Case Study: Pharmacological Evaluation

A study evaluated the pharmacological properties of this compound derivatives, revealing promising results against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes. The derivatives showed significant inhibitory activity, suggesting their potential as therapeutic agents .

Case Study: Synthesis Techniques

Innovative synthesis methods for producing optically active forms of this compound have been developed, enhancing yield and purity. Techniques such as enzymatic reduction and chemical transformations have been explored to optimize production processes for pharmaceutical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Antihypertensive Drug Development | L form used as an antihypertensive agent | Regulation of blood pressure |

| Bradykinin B1 Receptor Antagonists | D form as an intermediate | Treatment of inflammation and pain |

| Biochemical Research | Synthesis of bioactive molecules | Development of new therapeutic agents |

| PKU Management | Competes with phenylalanine | Improved cognitive function |

| DPP-4 Inhibitor Development | Derivatives show inhibitory activity | Management of type 2 diabetes |

Mecanismo De Acción

La uridina 5’-monofosfato ejerce sus efectos a través de varios objetivos y vías moleculares:

Reacciones enzimáticas: Se convierte en uridina 5’-difosfato y otros nucleótidos de pirimidina por enzimas como la UMP-CMP quinasa y la nucleotidasa 1 activada por calcio soluble.

Vías metabólicas: La uridina 5’-monofosfato participa en la vía del metabolismo de las pirimidinas, donde se degrada en uridina y uracilo por nucleotidasas y uridina fosforilasas.

Comparación Con Compuestos Similares

La uridina 5’-monofosfato es única entre los monofosfatos de ribosa de pirimidina debido a su estructura y función específicas. Compuestos similares incluyen:

Citidina 5’-monofosfato: Otro nucleótido de pirimidina involucrado en la síntesis de ARN.

Timidina 5’-monofosfato: Un nucleótido utilizado en la síntesis de ADN.

Adenosina 5’-monofosfato: Un nucleótido de purina involucrado en la transferencia de energía y la transducción de señales.

La uridina 5’-monofosfato destaca por su papel tanto en la síntesis de ARN como en varias vías metabólicas, lo que la convierte en un compuesto versátil y esencial en los sistemas biológicos .

Actividad Biológica

4-(Hydroxymethyl)-D-phenylalanine (4-HMDP) is an amino acid derivative with significant potential in various biological and pharmacological applications. This article explores the biological activity of 4-HMDP, including its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

4-HMDP is a hydroxymethyl-substituted derivative of phenylalanine. Its chemical structure allows it to participate in various biochemical reactions, influencing metabolic pathways and biological functions.

Metabolism of 4-HMDP

The metabolism of 4-HMDP is closely related to that of phenylalanine. Phenylalanine is metabolized via several pathways, leading to the production of important neurotransmitters and other metabolites. 4-HMDP can be involved in similar metabolic processes, potentially affecting levels of tyrosine and other downstream products.

Key Metabolic Pathways

- Phenylalanine Hydroxylation : The conversion of phenylalanine to tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor. Disruptions in this pathway can lead to elevated levels of phenylalanine, which has been observed in various conditions, including COVID-19 and HIV co-infections .

- Tyrosine Production : Tyrosine, derived from phenylalanine, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The availability of 4-HMDP may influence these neurotransmitter levels through its effects on phenylalanine metabolism.

Pharmacological Effects

Research indicates that 4-HMDP has several pharmacological properties that may be beneficial in clinical settings.

Bradykinin Receptor Antagonism

The D-form of 4-HMDP serves as an intermediate for developing bradykinin B1 receptor antagonists. These compounds have potential therapeutic applications in treating conditions characterized by excessive bradykinin activity, such as certain inflammatory diseases .

Study on Phenylalanine Metabolism

A study highlighted the correlation between elevated serum phenylalanine levels and COVID-19 severity. This research indicated that individuals with co-existing HIV infections exhibited disrupted phenylalanine metabolism, suggesting that compounds like 4-HMDP could play a role in modulating these metabolic disturbances .

Incorporation Studies

In studies involving plant species such as Piper tuberculatum, L-phenylalanine was shown to be incorporated into various alkaloids through enzymatic pathways. Although these studies primarily focused on L-phenylalanine, they provide insights into how derivatives like 4-HMDP might participate in similar biosynthetic processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antihypertensive Effects | Potentially lowers blood pressure through modulation of vascular function. |

| Neurotransmitter Precursor | Influences levels of dopamine and norepinephrine through metabolic pathways. |

| Bradykinin Antagonism | May inhibit excessive bradykinin activity linked to inflammation. |

| Metabolic Modulation | Affects phenylalanine metabolism, potentially alleviating metabolic disorders. |

Propiedades

IUPAC Name |

(2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUZCWFCJRJSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.